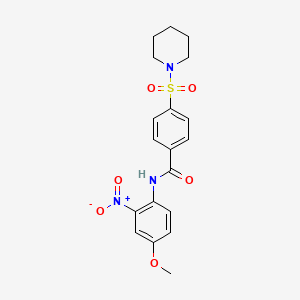

![molecular formula C17H10ClN3O2S2 B2359238 8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111009-78-9](/img/structure/B2359238.png)

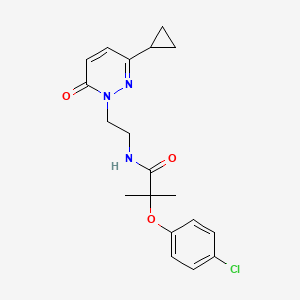

8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a chemical compound . It belongs to the class of compounds known as 1,3,4-thiadiazoles . These compounds are characterized by a 1,3,4-thiadiazole nucleus, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is not explicitly provided in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” are not provided in the available literature .

Aplicaciones Científicas De Investigación

MALT1 Protease Inhibition for B Cell Lymphoma Treatment

This compound has been studied for its potential as a MALT1 protease inhibitor . MALT1 is a critical enzyme involved in the activation of the NF-κB pathway, which plays a significant role in immune response and lymphocyte development. Inhibitors of MALT1 could be used to treat conditions like diffuse large B cell lymphoma (DLBCL) , particularly the activated B cell (ABC) subtype. The compound’s derivatives have been analyzed using 3D-QSAR models, drug-likeness, ADMET properties, and molecular docking to propose new molecules with higher inhibitory activity than existing compounds.

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound, have demonstrated antiviral properties . These activities include inhibition against influenza A and Coxsackie B4 virus. By extension, the compound could be synthesized into derivatives that might serve as potent antiviral agents, potentially contributing to the treatment of viral infections.

Antimicrobial Potential

Similar compounds have shown good antimicrobial potential . This suggests that our compound could be developed into new antimicrobial agents, possibly offering an alternative to traditional antibiotics and helping to combat antibiotic-resistant bacteria.

Anti-inflammatory Applications

The structural similarity of our compound to other indole derivatives indicates potential anti-inflammatory applications . Indole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Properties

Compounds with a similar structure have been explored for their anticancer properties . The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation, offering a new avenue for cancer therapy.

Drug Development and ADMET Prediction

The compound has been part of studies focusing on drug development and ADMET prediction . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are crucial properties to evaluate in the early stages of drug development. The compound’s derivatives could be optimized for better drug-like properties and favorable ADMET profiles, making them suitable candidates for further drug development.

Propiedades

IUPAC Name |

8-chloro-5-oxo-N-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2S2/c18-9-6-7-11-12(8-9)21-14(20-15(11)22)13(25-17(21)24)16(23)19-10-4-2-1-3-5-10/h1-8H,(H,19,23)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXXCBMIFKWHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride](/img/structure/B2359155.png)

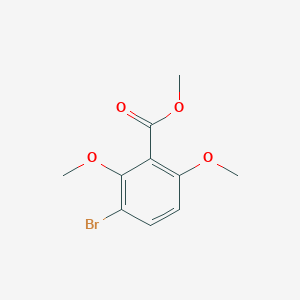

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/no-structure.png)

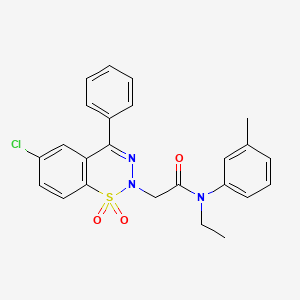

![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

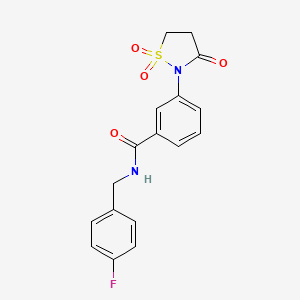

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)

![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)